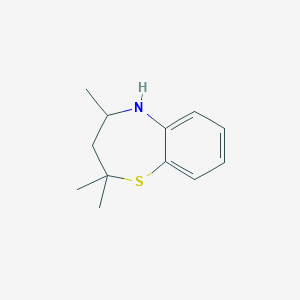
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine is an organic compound belonging to the class of benzothiazepines. These compounds are characterized by a benzene ring fused to a thiazepine ring. The presence of three methyl groups at positions 2 and 4, along with the tetrahydro structure, makes this compound unique in its chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with a suitable ketone, such as 2,4,4-trimethylpentan-2-one, in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzothiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene
- 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene
- 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones
Uniqueness
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine is unique due to its specific substitution pattern and the presence of a thiazepine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
13338-13-1 |
|---|---|
Fórmula molecular |
C12H17NS |
Peso molecular |
207.34 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine |
InChI |
InChI=1S/C12H17NS/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h4-7,9,13H,8H2,1-3H3 |
Clave InChI |
URHIRPNXXQDFFA-UHFFFAOYSA-N |
SMILES |
CC1CC(SC2=CC=CC=C2N1)(C)C |
SMILES canónico |
CC1CC(SC2=CC=CC=C2N1)(C)C |
Sinónimos |
2,3,4,5-Tetrahydro-2,2,4-trimethyl-1,5-benzothiazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















